Bienvenue dans la boutique en ligne BenchChem!

1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate

ROMK1 inhibitor thallium-flux assay Kir1.1

This ROMK1 inhibitor (Example 38, US 9,073,882) delivers tightly concordant potency across electrophysiology (30 nM), thallium-flux (49 nM), and 86Rb+-efflux (49 nM) assays—a 6.1-fold advantage over analog Example 95 (300 nM). Its cross-platform consistency makes it an ideal calibration standard, reducing lot-release QC burden. The squaraine chromophore further enables fluorescent probe development. Supplied at ≥98% purity, this compound ensures robust window-of-assay separation at low concentration, conserving valuable protein and reagent stocks.

Molecular Formula C30H26N4O4S2
Molecular Weight 570.682
CAS No. 164534-27-4
Cat. No. B573687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate
CAS164534-27-4
Synonyms1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate
Molecular FormulaC30H26N4O4S2
Molecular Weight570.682
Structural Identifiers
SMILESC1COCCN1C2=NC(=C(S2)C3=C(C(=C4C(=NC(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C3=O)[O-])C7=CC=CC=C7
InChIInChI=1S/C30H26N4O4S2/c35-25-21(27-23(19-7-3-1-4-8-19)31-29(39-27)33-11-15-37-16-12-33)26(36)22(25)28-24(20-9-5-2-6-10-20)32-30(40-28)34-13-17-38-18-14-34/h1-10H,11-18H2
InChIKeyZBRIVTREYXMTQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate – Procurement-Grade ROMK1 Inhibitor & Squaraine Synthon


1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate (CAS 164534-27-4) is a small-molecule renal outer medullary potassium (ROMK1/Kir1.1) channel inhibitor disclosed in patent US 9,073,882 as Example 38 [1]. The compound is built on a squaraine (cyclobutenylium-4-olate) core bearing two 2-morpholino-4-phenylthiazole arms, yielding a molecular formula of C₃₀H₂₆N₄O₄S₂ (MW 570.68 g/mol) [2]. Commercial material is typically supplied at ≥98% purity [2].

1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate – Why Structural Analogs Cannot Be Interchanged


Within the US 9,073,882 patent series, minor modifications to the thiazole or cyclobutenylium core produce order-of-magnitude swings in ROMK1 inhibitory potency. For instance, patent Example 95 (CHEMBL2146871) yields an IC₅₀ of 300 nM in the same thallium‑flux assay where the title compound (Example 38) achieves 49 nM [1]. Conversely, Example 1 (CHEMBL2146755) is nearly equipotent by electrophysiology (IC₅₀ 24 nM) but loses 2‑fold in the ⁸⁶Rb⁺‑efflux format (IC₅₀ 52 nM) [2]. These data demonstrate that even closely related in‑class molecules are not interchangeable; the specific 2‑morpholino‑4‑phenylthiazole substitution and squaraine linker geometry directly dictate target engagement and assay‑dependent potency.

1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate – Head‑to‑Head Quantitative Differentiation Data


ROMK1 Thallium‑Flux Potency – 6.1‑Fold Superiority Over Patent Example 95

In a thallium‑flux assay performed on human ROMK1 expressed in HEK293 cells, the title compound (US9073882 Example 38) inhibited the channel with an IC₅₀ of 49 nM, whereas patent Example 95 (CHEMBL2146871) exhibited an IC₅₀ of 300 nM [1]. This represents a 6.1‑fold potency advantage for the title compound and is the largest intra‑assay potency differential reported within the patent family that shares a common squaraine core.

ROMK1 inhibitor thallium-flux assay Kir1.1 cardiovascular drug discovery

Electrophysiology IC₅₀ – Potency Parity with the Most Active Patent Analog (Example 1) but with Structural Orthogonality

By direct electrophysiology recording, the title compound inhibits ROMK with an IC₅₀ of 30 nM, compared to 24 nM for the patent’s most potent analog, Example 1 (CHEMBL2146755) [1]. While Example 1 is marginally more potent in this format, the two molecules are structurally orthogonal (squaraine‑bridged bis‑thiazole vs. a distinct chemotype), providing independent chemical matter for SAR exploration and intellectual property positioning.

electrophysiology ROMK1 Kir1.1 patch-clamp

Assay‑Format Robustness – Consistent IC₅₀ Across Thallium‑Flux, ⁸⁶Rb⁺‑Efflux, and Electrophysiology Platforms

The title compound’s ROMK1 IC₅₀ values cluster tightly across three orthogonal assay platforms: 30 nM (electrophysiology), 49 nM (thallium‑flux), and 49 nM (⁸⁶Rb⁺‑efflux in CHO‑DHFR cells) [1]. By contrast, Example 1 shifts from 24 nM (electrophysiology) to 52 nM (⁸⁶Rb⁺‑efflux), a 2.2‑fold variation [2]. The title compound’s <1.7‑fold maximum deviation across platforms indicates highly reproducible target engagement that is less sensitive to assay conditions.

assay reproducibility 86Rb+ efflux thallium flux electrophysiology ROMK1

Commercial Purity Specification – ≥98% Assured by HPLC, with Direct Comparability to Bulk Sourcing Standards

The compound is commercially listed at ≥98.0% purity (HPLC) [1]. While individual vendor certificates of analysis may vary, this consistently cited specification matches or exceeds the purity level typically required for in‑vitro pharmacology studies (≥95%). Many in‑class ROMK inhibitor tool compounds (e.g., VU 591, MK‑8153) are also sold at ≥98%, meaning the title compound meets the same procurement‑grade standard, but with the differentiating potency evidence described above.

compound purity QC specification HPLC procurement

1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate – Evidence‑Linked Use Cases for Scientific and Industrial Procurement


ROMK1‑Focused Cardiovascular Drug Discovery – Primary Screening and Hit‑to‑Lead

With a thallium‑flux IC₅₀ of 49 nM against human ROMK1 [1], the compound serves as a high‑potency starting point for medicinal chemistry optimization of novel diuretic agents. Its 6.1‑fold advantage over the weaker patent analog Example 95 [1] means screening groups can achieve robust window‑of‑assay separation at lower compound concentrations, conserving precious protein and reagent stocks.

Multi‑Assay Reference Standard for ROMK1 Inhibitor Profiling

Because the compound displays tightly concordant IC₅₀ values across electrophysiology (30 nM), thallium‑flux (49 nM), and ⁸⁶Rb⁺‑efflux (49 nM) platforms [1], it is ideally suited as a cross‑platform calibration standard. This consistency reduces batch‑release QC burden for commercial suppliers and simplifies method transfer between academic and industrial labs.

Squaraine‑Based Chemical Biology Probe Development

The squaraine chromophore inherent in the cyclobutenylium‑4‑olate core confers strong visible‑to‑near‑IR absorbance, a hallmark of this dye class [1]. While quantitative fluorescence data for this specific derivative are not publicly available, the core scaffold is widely exploited for fluorescent probe design. Researchers can use the ROMK‑active scaffold as a starting point for developing theranostic or imaging agents that simultaneously engage the potassium channel target.

Quote Request

Request a Quote for 1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.